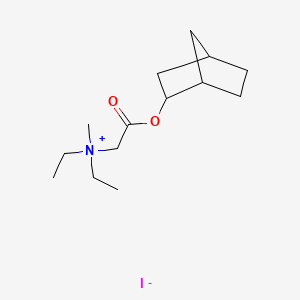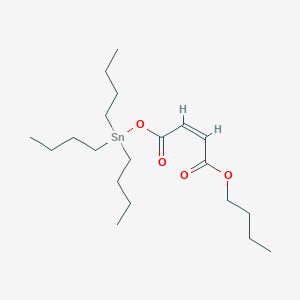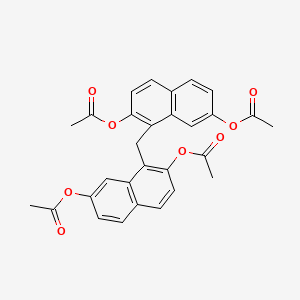
2,7-Naphthalenediol, 1,1'-methylenebis-, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate is a complex organic compound with significant applications in various scientific fields. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate typically involves the reaction of 2,7-naphthalenediol with formaldehyde under acidic conditions to form the methylenebis derivative. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the tetraacetate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its diol form.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones
Reduction: 2,7-naphthalenediol
Substitution: Various substituted naphthalenediol derivatives
Applications De Recherche Scientifique
2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in inhibiting certain enzymes and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. For example, its ability to inhibit certain enzymes can lead to reduced inflammation or slowed cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2,7-Naphthalenediol: The parent compound, lacking the methylene and acetate groups.
1,1’-Methylenebis(2,7-naphthalenediol): The intermediate compound before acetylation.
2,7-Dihydroxynaphthalene: A simpler diol derivative of naphthalene
Uniqueness: 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate is unique due to its tetraacetate groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
68828-49-9 |
|---|---|
Formule moléculaire |
C29H24O8 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
[7-acetyloxy-8-[(2,7-diacetyloxynaphthalen-1-yl)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C29H24O8/c1-16(30)34-22-9-5-20-7-11-28(36-18(3)32)26(24(20)13-22)15-27-25-14-23(35-17(2)31)10-6-21(25)8-12-29(27)37-19(4)33/h5-14H,15H2,1-4H3 |
Clé InChI |
WRPGCHXFKHIODD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



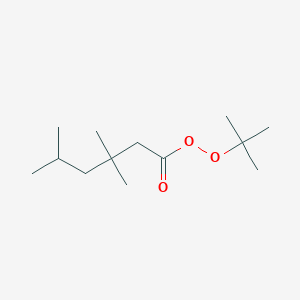
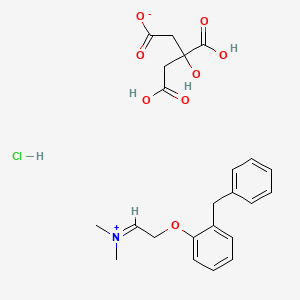



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
